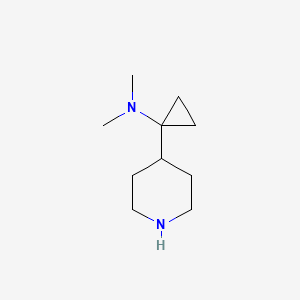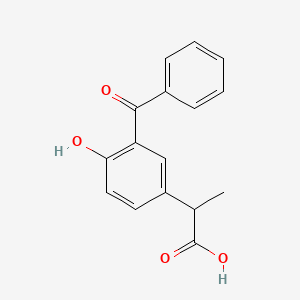
2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid is an organic compound that features a benzoyl group and a hydroxyphenyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid typically involves the benzoylation of a phenolic compound followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the Schotten-Baumann reaction, where phenol is reacted with benzoyl chloride in the presence of sodium hydroxide to form the benzoylated product . This intermediate can then be further reacted to introduce the propanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-(3-Benzoyl-4-oxophenyl)propanoic acid.
Reduction: Formation of 2-(3-Hydroxy-4-hydroxyphenyl)propanoic acid.
Substitution: Formation of 2-(3-Benzoyl-4-alkoxyphenyl)propanoic acid.
Applications De Recherche Scientifique
2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid, a non-steroidal anti-inflammatory drug.
3-(4-Hydroxyphenyl)propanoic acid: A compound with similar structural features but lacking the benzoyl group.
Uniqueness: 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid is unique due to the presence of both a benzoyl and a hydroxy group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-(3-benzoyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)12-7-8-14(17)13(9-12)15(18)11-5-3-2-4-6-11/h2-10,17H,1H3,(H,19,20) |
Clé InChI |
CSSXAHHWXPCRKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



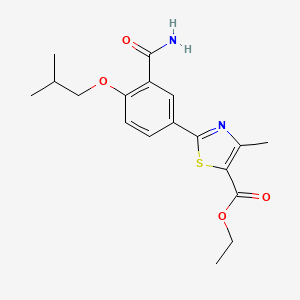
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
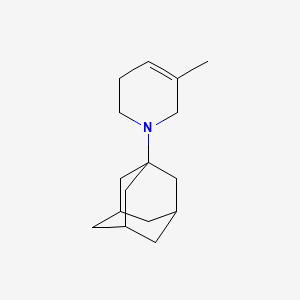
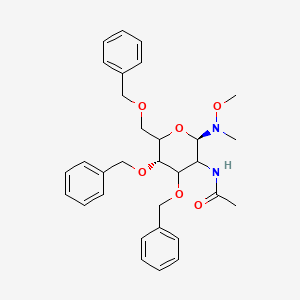
![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)
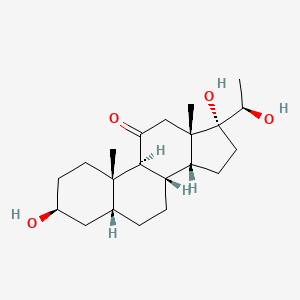
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
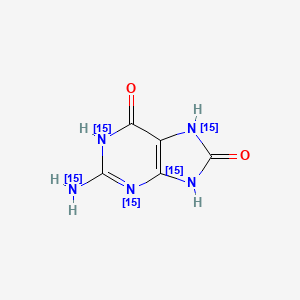
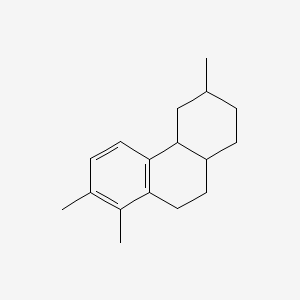

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
